2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Description
2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a boronate ester derivative of indazole, a heterocyclic aromatic compound. The molecule features a 2,4-dimethyl-substituted indazole core with a pinacol-protected boronate group at the 6-position. This structural motif is critical for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing carbon-carbon bonds . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances stability against hydrolysis and improves solubility in organic solvents, making the compound a versatile intermediate in drug discovery pipelines .
Properties
Molecular Formula |
C15H21BN2O2 |
|---|---|
Molecular Weight |
272.15 g/mol |
IUPAC Name |
2,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C15H21BN2O2/c1-10-7-11(8-13-12(10)9-18(6)17-13)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
InChI Key |
LNROOZPIFMEIPC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(C=C3C(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
- The synthesis often begins with a 2,4-dimethyl-substituted indazole or a precursor that can be selectively methylated at these positions.
- The indazole core is prepared or procured with the desired substitution pattern to facilitate selective borylation.
Installation of the Boronate Ester Group
- The key step is the borylation of the 6-position of the indazole ring.
- This is commonly achieved by transition-metal-catalyzed borylation , using reagents such as bis(pinacolato)diboron (B2pin2) or pinacolborane.
- Typical catalysts include palladium complexes (e.g., Pd(dppf)Cl2) or copper catalysts under inert atmosphere.
- The reaction is carried out in dry solvents such as 1,4-dioxane or tetrahydrofuran (THF) under nitrogen or argon to avoid moisture and oxygen interference.
- Base additives like potassium acetate (KOAc) or potassium carbonate (K2CO3) are used to facilitate the reaction.
Representative Reaction Conditions
Characterization Data
- NMR Spectroscopy:
- ^1H NMR shows characteristic singlets for methyl groups at 2 and 4 positions and a singlet for the pinacol methyl groups (~1.35 ppm, 12H).
- Aromatic protons appear in the 7.0–8.0 ppm range.
- Mass Spectrometry:
Alternative Synthetic Routes and Modifications
- Some protocols involve halogenation of the indazole ring at the 6-position followed by Suzuki-Miyaura cross-coupling with pinacol boronate esters to install the boronate group.
- Another approach uses direct C–H borylation catalyzed by iridium complexes, though this is less common for indazole derivatives due to regioselectivity challenges.
- Protection of the indazole nitrogen (N1) may be employed to improve regioselectivity and yield.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (0.02–0.05 equiv) | Effective for borylation |
| Boron Source | Bis(pinacolato)diboron (B2pin2) | Commonly used |
| Base | KOAc or K2CO3 (2–4 equiv) | Facilitates transmetalation |
| Solvent | 1,4-Dioxane or THF | Dry, oxygen-free |
| Temperature | 80–100°C | Optimized for reaction rate |
| Reaction Time | 3–24 hours | Depending on scale and catalyst loading |
| Purification | Silica gel chromatography | Standard for isolation |
Research Findings and Notes
- The pinacol boronate ester is stable and versatile for further cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry and materials science.
- The regioselective borylation at the 6-position is influenced by the electronic and steric effects of the methyl groups at positions 2 and 4, which direct the catalyst to the desired site.
- Reaction optimization studies show that dry conditions and inert atmosphere are critical to prevent hydrolysis of the boronate ester and catalyst deactivation.
- The compound’s purity and identity are confirmed by combined NMR, MS, and sometimes X-ray crystallography when available.
Chemical Reactions Analysis
Cross-Coupling Reactions (Suzuki-Miyaura)
The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds. Key findings include:
-
Reagents and Conditions :
-
Example Reaction :
Reaction with 2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((3-endo)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine yielded a coupled product in 58% yield under microwave irradiation at 140°C .
| Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Aryl halide | Pd(PPh₃)₄/Xantphos | DME/H₂O | 140 | 58 |
| Heteroaryl chloride | (η³-C₃H₅)₂Pd₂Cl₂ | DCM | RT | 88 |
Oxidation and Reduction
The boron group undergoes transformations under oxidative or reductive conditions:
-
Oxidation :
-
Reduction :
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the boron group to a boron-hydride complex.
-
Substitution Reactions
The indazole core participates in electrophilic substitution, with the boron group acting as a directing meta-substituent:
-
Halogenation :
-
Functionalization :
-
Organometallic reagents (e.g., Grignard reagents) replace the boron group via transmetalation.
-
Key Mechanistic Insights
-
Boron’s Role : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and regioselectivity during cross-coupling by preventing protodeboronation .
-
Steric Effects : 2,4-Dimethyl substitution on the indazole ring increases steric hindrance, slowing undesired side reactions .
Comparative Reactivity
Compared to analogs like 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole , the 2,4-dimethyl derivative exhibits:
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic chemistry. It facilitates the synthesis of complex molecules through various coupling reactions. Its boron-containing moiety enhances its utility in cross-coupling reactions such as Suzuki-Miyaura coupling, which is crucial for constructing carbon-carbon bonds in organic compounds.
Medicinal Chemistry
In medicinal chemistry, 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole plays a significant role in the development of pharmaceuticals. It is particularly useful in the design of compounds with enhanced biological activity and specificity . The presence of the dioxaborolane group allows for increased stability and bioavailability of drug candidates. Research has indicated its potential in targeting specific biological pathways associated with various diseases.
Material Science
The compound is utilized in the formulation of advanced materials. It contributes to the development of polymers and coatings that require specific thermal and mechanical properties. The incorporation of boron into polymer matrices can enhance properties such as thermal stability and mechanical strength.
Catalysis
As a ligand in catalytic processes, this compound improves reaction efficiencies and selectivities in various chemical transformations. Its ability to stabilize metal catalysts enhances their activity and longevity. This application is particularly relevant in the field of green chemistry where efficient catalytic processes are sought to minimize waste and energy consumption.
Analytical Chemistry
In analytical chemistry, 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is employed in the development of sensors and probes for detecting specific analytes. The compound's unique chemical properties allow for enhanced sensitivity and accuracy in measurements.
Case Study 1: Organic Synthesis
A study demonstrated the successful use of this compound in synthesizing a range of biologically active molecules through Suzuki coupling reactions. The results indicated high yields and selectivity towards desired products.
Case Study 2: Medicinal Chemistry
Research published in a peer-reviewed journal highlighted the efficacy of derivatives of this compound against cancer cell lines. The study showed that modifications to the indazole structure could lead to compounds with potent anti-cancer activity.
Case Study 3: Material Science
A collaborative research project focused on developing new polymeric materials incorporating this compound showed significant improvements in thermal resistance and mechanical properties compared to traditional materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling. This reaction mechanism involves the oxidative addition of the boronic ester to a palladium catalyst, followed by transmetalation and reductive elimination steps to form the desired product.
Comparison with Similar Compounds
Key Observations :
Key Findings :
- Yield Variability : Isomer formation (e.g., 1H- vs. 2H-indazole in ) impacts yields, with 2H-isomers often less favored .
- Catalyst Efficiency : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) are widely used for Miyaura borylation, offering high efficiency for aromatic systems .
Reactivity in Cross-Coupling Reactions
The boronate group’s reactivity in Suzuki-Miyaura couplings varies with substitution:
*Predicted steric hindrance from 2,4-dimethyl groups may reduce efficiency compared to less substituted analogues.
Stability and Physicochemical Properties
Biological Activity
2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a compound of interest due to its potential biological activities. This compound is part of a broader class of boron-containing compounds that have been studied for various therapeutic applications, including anti-cancer and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 410.43 g/mol. The presence of the dioxaborolane moiety is significant as it may influence the compound's reactivity and biological interactions.
1. Anticancer Activity
Recent studies have indicated that compounds containing boron can exhibit anticancer properties through various mechanisms. For instance, the inhibition of specific kinases involved in cancer cell proliferation has been documented.
Case Study: GSK-3β Inhibition
A related study highlighted that certain derivatives of indazole compounds can act as potent inhibitors of glycogen synthase kinase 3 beta (GSK-3β), with IC50 values as low as 8 nM. This suggests that the indazole scaffold may be effective in targeting cancer pathways associated with GSK-3β activity .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound 62 | 8 | GSK-3β |
| Compound 49 | >1000 | ROCK-1 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of boron-containing compounds has also been explored. In microglial cells (BV-2), certain derivatives have demonstrated the ability to reduce nitric oxide (NO) and interleukin-6 (IL-6) levels significantly.
Research Findings:
In a study assessing the anti-inflammatory effects:
- Compounds were tested at concentrations of 1 µM and 10 µM.
- Significant reductions in NO and IL-6 levels were observed, indicating a potential therapeutic role in neuroinflammation .
| Compound | NO Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| Compound 50 | 70% at 1 µM | 60% at 1 µM |
| Compound 62 | 65% at 10 µM | 55% at 10 µM |
3. Cytotoxicity Studies
Cytotoxicity assays conducted on mouse hippocampal neuronal cells (HT-22) revealed variable effects across different concentrations. Compounds were evaluated for their ability to maintain cell viability while exerting inhibitory effects on target kinases.
Cytotoxicity Evaluation:
Compounds showed no significant decrease in cell viability at concentrations up to 10 µM, which is critical for their potential use as therapeutic agents without adverse cytotoxic effects .
Q & A
Q. What are the standard synthetic routes for preparing 2,4-dimethyl-6-(pinacolboronate)-2H-indazole, and how is reaction efficiency assessed?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where the boronate ester acts as a nucleophilic partner. A common approach involves coupling a brominated or iodinated indazole precursor with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) . Efficiency is assessed by monitoring reaction completion via TLC or HPLC, with yields optimized by adjusting catalyst loading (1–5 mol%), base (e.g., K₂CO₃ or Cs₂CO₃), and solvent polarity (e.g., dioxane/water mixtures). Post-reaction purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are essential for characterizing this boronate-containing indazole?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns on the indazole core and verify boronate integration (e.g., characteristic B–O peaks at δ ~1.3 ppm in ¹H NMR).
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation.
- Infrared Spectroscopy (IR) : To detect B–O stretches (~1350 cm⁻¹) and indazole N–H vibrations (~3400 cm⁻¹) .
Advanced Research Questions
Q. How can steric hindrance from the 2,4-dimethyl groups impact Suzuki-Miyaura coupling efficiency, and what strategies mitigate this?
The 2,4-dimethyl substituents increase steric bulk near the reactive C6 position, potentially slowing transmetallation. Mitigation strategies include:
Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?
The boronate ester’s conformational flexibility and weak X-ray scattering from boron complicate crystallography. Solutions include:
Q. How does the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group influence electronic properties in OLED applications?
The electron-deficient boronate group enhances charge transport in organic semiconductors. For example, in OLED emitters, it stabilizes excited states via conjugation with the indazole’s π-system, improving thermally activated delayed fluorescence (TADF). This is quantified via cyclic voltammetry (HOMO/LUMO levels) and photoluminescence quantum yield (PLQY) measurements .
Q. What are the stability considerations for storing this compound, and how is hydrolysis prevented?
The boronate ester is prone to hydrolysis in humid conditions. Best practices include:
- Storage under inert gas (argon) at –20°C in sealed, desiccated vials.
- Avoiding protic solvents (e.g., MeOH, H₂O) during handling.
- Monitoring purity via ¹¹B NMR to detect boronic acid byproducts (δ ~28–32 ppm) .
Methodological Design & Data Analysis
Q. How can researchers design experiments to probe the compound’s potential as a kinase inhibitor scaffold?
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 or CDK2).
- In Vitro Assays : Test inhibition via kinase activity assays (e.g., ADP-Glo™) at varying concentrations (1 nM–10 µM).
- SAR Studies : Synthesize analogs (e.g., varying substituents at C2/C4) and correlate structural changes with IC₅₀ values .
Q. What analytical workflows resolve contradictions in NMR data caused by dynamic exchange processes?
- Variable-Temperature NMR : Identify coalescence temperatures for exchanging protons (e.g., rotamers).
- EXSY Experiments : Detect through-space correlations in NOESY for conformational analysis.
- DFT Calculations : Compare experimental shifts with computed values (Gaussian 16, B3LYP/6-31G*) .
Advanced Applications in Materials Science
Q. How is this compound integrated into covalent organic frameworks (COFs) for catalytic applications?
- Solvothermal Synthesis : React with tetrahedral nodes (e.g., tetrakis(4-aminophenyl)methane) in mesitylene/dioxane.
- Characterization : Confirm porosity via BET surface area analysis (>500 m²/g) and crystallinity via PXRD.
- Catalysis : Test in Suzuki couplings, comparing turnover numbers (TON) with homogeneous catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
